5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQIFANLMKJCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Pyrrolidin 1 Yl Pyridin 3 Amine and Analogous Pyridine Systems
Strategies for Introducing Halogen Substituents on Pyridine (B92270) Rings
The introduction of halogen atoms, particularly bromine, onto a pyridine ring is a fundamental step in the synthesis of many pharmaceutical intermediates, including the backbone of 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine. The position of halogenation is heavily influenced by the electronic properties of the pyridine ring and any existing substituents.
Electrophilic aromatic substitution (EAS) is a traditional method for halogenating pyridines. However, the pyridine ring is electron-deficient compared to benzene, making it less reactive towards electrophiles. These reactions often require harsh conditions, such as elevated temperatures and the use of strong Lewis or Brønsted acids, and can result in mixtures of regioisomers. nih.govnsf.gov For an unsubstituted pyridine, electrophilic attack tends to occur at the 3-position. nih.gov The presence of activating groups, such as an amino group, can direct the substitution pattern. For instance, the bromination of 2-aminopyridine (B139424) using bromine in acetic acid preferentially yields 2-amino-5-bromopyridine (B118841), a key precursor in several synthetic pathways. orgsyn.org A similar strategy using N-bromosuccinimide (NBS) can also achieve this transformation effectively. ijssst.info
More modern and selective methods have been developed to overcome the limitations of classical EAS. One innovative approach involves a ring-opening, halogenation, and ring-closing sequence via acyclic Zincke imine intermediates. nih.govnsf.gov This strategy allows for mild, regioselective halogenation at the 3-position of a wide range of pyridine precursors. nih.govnsf.gov Another advanced technique utilizes specifically designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position, which can then be displaced by a halide nucleophile. nih.govresearchgate.net While these methods provide remarkable selectivity for the 3- and 4-positions, the synthesis of 5-bromo-substituted pyridines often relies on the directing effects of pre-existing substituents, as seen in the bromination of 2-aminopyridine.
Approaches for Incorporating Pyrrolidine (B122466) Moieties into Pyridine Frameworks
The installation of the pyrrolidine group at the C2 position of the pyridine ring is a crucial C-N bond-forming reaction. This is typically accomplished via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) of Halopyridines with Pyrrolidine
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing pyridine rings, particularly at the 2- and 4-positions, which are electronically activated towards nucleophilic attack. youtube.com In this reaction, a halogen atom on the pyridine ring is displaced by a nucleophile, such as pyrrolidine. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and its success depends on the presence of electron-withdrawing groups and the nature of the leaving group. researchgate.net
The reactivity of halopyridines in SNAr reactions typically follows the order F > Cl > Br > I, which is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. researchgate.net The reaction of a 2-halopyridine with a secondary amine like pyrrolidine can be performed under thermal conditions, often requiring heating in a suitable solvent. youtube.comresearchgate.net For example, 2-nitro-3-halopyridines are known to undergo nucleophilic substitution, although competitive substitution can occur at different positions. researchgate.net The displacement of a halogen from a precursor like 2,5-dibromopyridine (B19318) with pyrrolidine would be expected to occur preferentially at the more activated 2-position.
Transition Metal-Catalyzed Amination Reactions for C–N Bond Formation
In cases where SNAr reactions are inefficient, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile alternative for forming C-N bonds. researchgate.netacs.org This reaction class has become a cornerstone of modern organic synthesis, enabling the coupling of aryl or heteroaryl halides with a wide range of amines, including cyclic secondary amines like pyrrolidine.
The catalytic cycle typically involves a palladium or copper catalyst complexed with a suitable ligand. The reaction couples the amine with the halopyridine, often under milder conditions than required for SNAr. Buchwald-Hartwig amination has been successfully used to synthesize complex pyrrolopyrimidine analogs by coupling amines with a chloropyridine moiety. mdpi.com Similarly, this method could be applied to couple pyrrolidine with a precursor such as 5-bromo-2-chloropyridine (B1630664) or 2,5-dibromopyridine to construct the 2-(pyrrolidin-1-yl)pyridine (B2521158) framework. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Methods for Regioselective Amination at the Pyridine C3 Position
Introducing an amino group at the C3 position of a pyridine ring is notoriously challenging due to the electronic nature of the heterocycle. chemrxiv.orgresearchgate.netnih.gov However, this transformation is essential for the final step in synthesizing this compound. Several strategies have been developed to achieve this regioselectivity.
One of the most established methods is the reduction of a nitro group previously installed at the C3 position. For example, the synthesis of 2,3-diamino-5-bromopyridine (B182523) is achieved by first nitrating 2-amino-5-bromopyridine to get 2-amino-5-bromo-3-nitropyridine (B172296), followed by reduction of the nitro group using reagents like iron in ethanol/hydrochloric acid. orgsyn.org This nitration-reduction sequence is a reliable, though indirect, method for C3-amination.
More recently, direct C-H amination techniques have emerged. A notable development is the photochemical C3-amination of pyridines, which proceeds through Zincke imine intermediates. chemrxiv.orgresearchgate.netnih.gov This mild and regioselective method uses the photochemical reaction of a Zincke imine with an amidyl radical. chemrxiv.orgresearchgate.netnih.gov Other approaches include radical-based methods promoted by oxidants like K2S2O8 or PhI(OAc)2, which have been used for the C3-amination of related heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net These modern methods offer more direct routes to C3-aminated pyridines, potentially reducing the number of synthetic steps required.
Multi-Step Synthesis Pathways from Simpler Pyridine Precursors
The assembly of a multi-substituted molecule like this compound requires a carefully planned multi-step synthetic sequence that combines the reactions discussed previously. A plausible and convergent pathway can be designed starting from readily available pyridine derivatives.
One logical route begins with 2-aminopyridine, a common starting material. The synthesis could proceed as follows:
Bromination: Electrophilic bromination of 2-aminopyridine with bromine in acetic acid or with NBS provides 2-amino-5-bromopyridine with high regioselectivity for the C5 position. orgsyn.orgijssst.info
Nitration: The resulting 2-amino-5-bromopyridine is then subjected to nitration using nitric acid in sulfuric acid. The amino group directs the incoming nitro group to the C3 position, yielding 2-amino-5-bromo-3-nitropyridine. orgsyn.org
Sandmeyer-type Reaction/SNAr: The 2-amino group can be converted to a bromine atom via a Sandmeyer reaction, leading to 2,5-dibromo-3-nitropyridine. Subsequent selective nucleophilic aromatic substitution with pyrrolidine would likely occur at the more activated C2 position to give 5-bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine.
Reduction: The final step is the reduction of the C3-nitro group to the target 3-amine using standard conditions, such as catalytic hydrogenation or reduction with metals like iron or tin(II) chloride.
An alternative pathway could involve introducing the pyrrolidine moiety earlier in the sequence. For example, starting with 2,5-dibromopyridine, selective SNAr with pyrrolidine could yield 5-bromo-2-(pyrrolidin-1-yl)pyridine (B1286013). This intermediate would then be nitrated at the C3 position, followed by reduction to afford the final product. The viability of this route depends on the regioselectivity of the nitration step on the 5-bromo-2-(pyrrolidin-1-yl)pyridine substrate.
The following table outlines a potential synthetic sequence based on established transformations.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | 2-Aminopyridine | Br₂ in Acetic Acid | 2-Amino-5-bromopyridine | orgsyn.org |
| 2 | 2-Amino-5-bromopyridine | HNO₃, H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | orgsyn.org |
| 3 | 2-Amino-5-bromo-3-nitropyridine | 1. NaNO₂, HBr/H₂O2. Pyrrolidine (SNAr) | 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine | Analogous to orgsyn.orgsci-hub.se |
| 4 | 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine | Fe, HCl or H₂, Pd/C | This compound | Analogous to orgsyn.org |
Application of Microwave Irradiation in the Synthesis of Substituted Pyridines
The use of microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity compared to conventional heating methods. youngin.comorganic-chemistry.orgresearchgate.netacs.org The synthesis of substituted pyridines and related heterocycles has significantly benefited from this technology. nih.gov
Many of the key steps required for the synthesis of this compound can be enhanced by microwave irradiation. Nucleophilic aromatic substitution (SNAr) reactions of halopyridines with various nucleophiles, for instance, can be completed in minutes under microwave heating, whereas conventional methods may require hours. sci-hub.se This dramatic rate enhancement is particularly useful for less reactive substrates.
Multi-component reactions (MCRs) for building the pyridine core from acyclic precursors are also well-suited for microwave assistance. The Bohlmann-Rahtz pyridine synthesis, a one-pot procedure involving Michael addition and cyclodehydration, shows superior yields and significantly reduced reaction times when conducted under microwave irradiation compared to conventional heating. youngin.comorganic-chemistry.orgresearchgate.net Catalyst-free, three-component syntheses of complex pyridines in solvents like DMF have also been efficiently performed using microwave heating. acs.orgnih.gov The application of microwave technology to the SNAr or cross-coupling steps in the synthesis of the target compound could offer a more efficient and rapid route to this valuable scaffold.
Chemodivergent Synthetic Strategies for Pyridine-Based Compounds
Chemodivergent synthesis provides an elegant and efficient route to structural diversity from a single set of starting materials by altering reaction parameters such as catalysts, solvents, or temperature. acs.orgnih.gov This approach is particularly valuable in the construction of pyridine libraries, where subtle changes in substitution can lead to significant differences in biological activity or material properties.
A notable example involves the reaction of 2-aminopyridines with α-bromoketones. nih.gov By judiciously selecting the reaction conditions, one of two distinct product classes can be selectively synthesized. When the reaction is conducted in toluene (B28343) using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as a promoter system, a C-C bond cleavage occurs, leading to the formation of N-(pyridin-2-yl)amides. nih.gov Conversely, if the reaction is performed in ethyl acetate (B1210297) with only TBHP, a one-pot tandem cyclization and bromination takes place to yield 3-bromoimidazo[1,2-a]pyridines. nih.gov This switch in reaction outcome highlights a metal-free approach to chemodivergency. nih.gov
| Starting Materials | Conditions | Product Type |
|---|---|---|
| 2-Aminopyridine, α-Bromoketone | I₂, TBHP, Toluene | N-(pyridin-2-yl)amide |
| 2-Aminopyridine, α-Bromoketone | TBHP, Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridine |
Another sophisticated strategy is the organolanthanide-catalyzed C–H functionalization of pyridines. The identity of the lanthanide metal can direct the reaction towards two different pathways. Smaller, more electrophilic lanthanide ions tend to favor selective α-C–H functionalization, while larger, less electrophilic ions promote a B-N bond-forming 1,2-dearomatization. This dependency on the catalyst's electronic and steric properties provides a powerful tool for generating divergent molecular architectures from a common pyridine precursor.
Synthesis of Key Intermediates for this compound
The construction of this compound requires a multi-step approach involving the sequential introduction of the bromo, amino, and pyrrolidinyl substituents onto the pyridine core. A plausible synthetic route can be devised based on established transformations of pyridine derivatives, focusing on the preparation of key 2,3,5-trisubstituted pyridine intermediates. acs.orgacs.orgthieme-connect.de
A logical pathway commences with a readily available starting material, 2-aminopyridine, and proceeds through a series of regioselective functionalization steps.
Step 1: Synthesis of 2-Amino-5-bromopyridine The initial step involves the electrophilic bromination of 2-aminopyridine. This reaction is typically carried out using bromine in acetic acid. orgsyn.org The amino group at the 2-position directs the incoming electrophile primarily to the 5-position. An alternative method utilizes phenyltrimethylammonium (B184261) tribromide in chloroform, which also yields the desired product. patsnap.com
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine The subsequent introduction of a nitro group at the 3-position is achieved by nitration of 2-amino-5-bromopyridine using a mixture of nitric acid and sulfuric acid at low temperatures. orgsyn.org The presence of the amino and bromo substituents directs the nitration to the C-3 position. This intermediate, 2-amino-5-bromo-3-nitropyridine, is a crucial precursor containing the correct substitution pattern for further modification. orgsyn.orggoogle.com
Step 3: Conversion to 2-Chloro-5-bromo-3-nitropyridine To introduce the pyrrolidine moiety via nucleophilic substitution, the 2-amino group must first be converted into a suitable leaving group, such as a halogen. This can be accomplished through a Sandmeyer-type reaction. While a direct conversion from 2-amino-5-bromo-3-nitropyridine is feasible, an alternative route might start from 2-chloropyridine, followed by bromination and nitration to arrive at 2-chloro-5-bromo-3-nitropyridine. The 2-chloro group is highly activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 3-position. youtube.comlookchem.com
Step 4: Synthesis of 2-(Pyrrolidin-1-yl)-5-bromo-3-nitropyridine The pivotal nucleophilic aromatic substitution (SNAr) is performed by reacting 2-chloro-5-bromo-3-nitropyridine with pyrrolidine. thieme-connect.comthieme-connect.com The reaction typically proceeds under thermal conditions, sometimes in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or by using a flow reactor to achieve the necessary high temperatures for unactivated substrates. thieme-connect.com The electron-withdrawing nitro group facilitates the displacement of the chloride by the amine nucleophile.
Step 5: Reduction to this compound The final step is the reduction of the 3-nitro group to the desired 3-amino group. This transformation can be effectively carried out using various reducing agents. Common methods include reduction with iron powder in the presence of an acid like acetic acid or hydrochloric acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). orgsyn.orgresearchgate.netnbinno.com This step yields the final target compound.
| Step | Key Intermediate | Reaction Type | Typical Reagents |
|---|---|---|---|
| 1 | 2-Amino-5-bromopyridine | Electrophilic Bromination | Br₂ in Acetic Acid orgsyn.org |
| 2 | 2-Amino-5-bromo-3-nitropyridine | Electrophilic Nitration | HNO₃, H₂SO₄ orgsyn.org |
| 3 | 2-Chloro-5-bromo-3-nitropyridine | Sandmeyer Reaction (or alternative route) | NaNO₂, HCl; CuCl |
| 4 | 2-(Pyrrolidin-1-yl)-5-bromo-3-nitropyridine | Nucleophilic Aromatic Substitution (SNAr) | Pyrrolidine, Heat thieme-connect.com |
| 5 | This compound | Nitro Group Reduction | Fe, Acetic Acid or H₂, Pd/C orgsyn.orgresearchgate.net |
This outlined synthesis provides a viable route to the target molecule by leveraging well-established and reliable reactions in pyridine chemistry. Each intermediate represents a critical node in the synthetic pathway, requiring careful control of reaction conditions to ensure high yields and regioselectivity.
Chemical Reactivity and Transformations of 5 Bromo 2 Pyrrolidin 1 Yl Pyridin 3 Amine
Reactivity of the Bromine Atom at C5 Position
The bromine atom at the C5 position is the most versatile site for synthetic elaboration, primarily through metal-catalyzed cross-coupling reactions. Its position on the electron-deficient pyridine (B92270) ring makes it an excellent substrate for such transformations.
Palladium-catalyzed reactions are highly effective for forming new carbon-carbon bonds at the C5 position. The Suzuki-Miyaura coupling, which pairs the bromo-pyridine with an organoboron reagent, and the Heck reaction, which couples it with an alkene, are prominent examples. wikipedia.org A significant advantage is that these reactions can often proceed without the need to protect the primary amine group at the C3 position. nih.gov
Suzuki-Miyaura Reaction: This reaction enables the synthesis of 5-aryl or 5-heteroaryl derivatives. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, and base is crucial for achieving high yields. uzh.chbeilstein-journals.org
Heck Reaction: The Heck reaction facilitates the introduction of alkenyl groups at the C5 position. organic-chemistry.org This transformation involves the reaction of the bromopyridine derivative with an alkene in the presence of a palladium catalyst and a base. youtube.com The reaction typically proceeds via a syn-addition of the palladium-aryl species to the alkene, followed by a syn-beta-hydride elimination to give the trans-alkene product. libretexts.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table presents representative, not experimentally verified, examples based on established methodologies.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Potential Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 5-Phenyl-2-(pyrrolidin-1-yl)pyridin-3-amine |
| Suzuki-Miyaura | Thiophene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 5-(Thiophen-2-yl)-2-(pyrrolidin-1-yl)pyridin-3-amine |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | (E)-5-(2-Phenylvinyl)-2-(pyrrolidin-1-yl)pyridin-3-amine |
| Heck | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | (E)-Butyl 3-(3-amino-2-(pyrrolidin-1-yl)pyridin-5-yl)acrylate |
While palladium-catalyzed reactions are more common for aryl bromides, direct nucleophilic displacement of the bromine atom can be considered. In pyridine systems, nucleophilic aromatic substitution (SNAr) is generally favored at the C2, C4, and C6 positions due to effective stabilization of the Meisenheimer intermediate by the ring nitrogen. slideshare.net
Displacement at the C5 position is less common and typically requires either highly activated substrates or harsh reaction conditions. The presence of two electron-donating groups (amine and pyrrolidine) on the ring further deactivates the C5 position towards nucleophilic attack, making direct displacement challenging. Such transformations would likely necessitate the use of strong nucleophiles and potentially copper or other transition metal catalysis to proceed efficiently.
Reactivity of the Pyrrolidin-1-YL Group at C2 Position
The pyrrolidine (B122466) ring attached at the C2 position is a saturated heterocyclic system and is generally stable. researchgate.net Its reactivity is largely centered on the tertiary nitrogen atom.
The pyrrolidine ring is a robust saturated heterocycle. Ring-opening or rearrangement reactions are not characteristic transformations for this moiety under standard synthetic conditions. Such reactions typically require high energy input, such as photolysis, or the presence of specific reagents designed to induce skeletal changes. For instance, studies on related pyridine systems have shown that photo-promoted reactions can lead to ring contractions, but these are highly specific transformations not generally applicable to the title compound. nih.govresearchgate.net Therefore, the pyrrolidinyl group is expected to remain intact during most synthetic manipulations at other positions of the molecule.
The nitrogen atom of the pyrrolidine ring is a tertiary amine. As such, it possesses a lone pair of electrons and can act as a Lewis base or a nucleophile.
Basicity: It can be protonated by acids to form a pyrrolidinium (B1226570) salt.
Quaternization: It can react with alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary ammonium (B1175870) salt. This reaction would introduce a permanent positive charge and could significantly alter the compound's physical and biological properties. N-arylation of pyrrolidine is a well-established process, often achieved through palladium-catalyzed cross-coupling reactions. nih.gov
Reactivity of the Amine Group at C3 Position
The primary amine at the C3 position behaves as a typical aromatic amine, though its reactivity is modulated by the electronic properties of the substituted pyridine core. acs.org It is a nucleophilic center and can readily undergo a variety of common amine reactions.
Acylation and Sulfonylation: The amine can be acylated with acyl chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to produce sulfonamides. These reactions are often used to install protecting groups or to introduce new functional moieties.
Alkylation and Arylation: While direct N-alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary amines. N-arylation can be achieved via methods like the Buchwald-Hartwig amination.
Diazotization: The primary amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. Pyridyl diazonium salts are often unstable but can be used in situ for Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -CN) at the C3 position, further expanding the synthetic utility of the core structure.
Table 2: Potential Reactions of the C3-Amine Group This table presents representative, not experimentally verified, examples based on established amine chemistry.
| Reaction Type | Reagent | Conditions | Potential Product Class |
|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine or Et₃N | Amide (N-acetyl derivative) |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Sulfonamide (N-tosyl derivative) |
| Reductive Amination | Benzaldehyde, then NaBH(OAc)₃ | DCE | Secondary Amine (N-benzyl derivative) |
| Diazotization/Sandmeyer | 1. NaNO₂, HCl (aq.), 0-5 °C 2. CuCl | - | 3-Chloro derivative |
Acylation and Amidation Reactions
The primary amine at the 3-position of 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine is a key site for acylation and amidation reactions. As a primary aromatic amine, it can readily react with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-substituted amides. researchgate.net This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a wide range of functional groups. nih.gov
The general mechanism for the acylation of a primary amine with an acyl chloride involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, resulting in the formation of an amide bond. rsc.org
Condensation and Cyclization Reactions
A significant and well-documented transformation of this compound is its participation in condensation and subsequent cyclization reactions to form fused heterocyclic systems. A prime example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which are of considerable interest in medicinal chemistry.
Research has demonstrated that this compound can be reacted with α-halocarbonyl compounds, such as chloroacetyl chloride, to yield highly functionalized imidazo[1,2-a]pyridines. In a specific example from patent literature, the reaction of this compound with chloroacetyl chloride in a suitable solvent leads to the formation of 6-bromo-2-(chloromethyl)-8-(pyrrolidin-1-yl)imidazo[1,2-a]pyridin-5-amine. This transformation proceeds via an initial N-acylation of the 3-amino group, followed by an intramolecular cyclization where the pyridine nitrogen attacks the electrophilic carbon of the newly introduced chloromethyl group.
Table 1: Cyclization of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |
|---|---|---|---|---|
| This compound | Chloroacetyl chloride | 6-bromo-2-(chloromethyl)-8-(pyrrolidin-1-yl)imidazo[1,2-a]pyridin-5-amine | Solvent (e.g., Acetonitrile), Heat | Not explicitly stated in the source |
This type of reaction showcases the compound's ability to act as a binucleophile, with both the exocyclic amino group and the endocyclic pyridine nitrogen participating in the formation of the new heterocyclic ring. The resulting imidazo[1,2-a]pyridine scaffold can then be further functionalized, demonstrating the synthetic utility of the starting amine.
Mechanistic Investigations of Regioselective and Chemoselective Transformations
The regioselectivity and chemoselectivity of reactions involving this compound are governed by the electronic and steric properties of its substituents. While specific mechanistic studies for this exact molecule are limited, the principles of its reactivity can be inferred from established mechanisms of similar transformations. stackexchange.comrsc.org
In the context of the imidazo[1,2-a]pyridine synthesis mentioned above, the reaction is a variant of the Tschitschibabin reaction. The regioselectivity of this transformation is highly predictable. The initial acylation occurs chemoselectively at the more nucleophilic exocyclic 3-amino group rather than the less nucleophilic pyridine ring nitrogen.
Following N-acylation with an α-haloacetyl chloride, the subsequent intramolecular cyclization proceeds via nucleophilic attack of the pyridine nitrogen (N1) onto the α-carbon bearing the halogen. This step is highly regioselective, as the geometry of the intermediate favors the formation of a five-membered imidazole (B134444) ring fused to the pyridine core. The electron-donating pyrrolidinyl group at the C2 position increases the electron density of the pyridine nitrogen, thereby facilitating this nucleophilic attack and promoting the cyclization. orgsyn.org The electron-withdrawing nitro group in other pyridine systems has been shown to direct nucleophilic substitution to the ortho and para positions, which further supports the predictable nature of these reactions based on substituent effects.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound represent potential pathways for further functionalization, although specific studies on this compound are not widely reported. The reactivity can be predicted based on the known behavior of its constituent functional groups.
Oxidation: The primary amino group on the pyridine ring is susceptible to oxidation. General methods for the oxidation of aminopyridines to nitropyridines often employ strong oxidizing agents like hydrogen peroxide in fuming sulfuric acid. stackexchange.com Applying such conditions to this compound could potentially convert the 3-amino group to a 3-nitro group. However, the presence of the pyrrolidine ring, which can also be susceptible to oxidation, might lead to a mixture of products or require carefully controlled reaction conditions. The oxidation of 3-aminopyridine (B143674) itself has been studied with reagents like peroxomonosulfuric acid, proceeding through a nucleophilic attack of the amino nitrogen on the peroxy acid. rsc.org
Reduction: The bromo substituent at the C5 position offers a handle for reduction reactions. Catalytic hydrogenation is a common method for the dehalogenation of aryl bromides. Using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source would likely lead to the selective removal of the bromine atom, yielding 2-(pyrrolidin-1-YL)pyridin-3-amine. This type of reduction is well-established for various bromo-substituted pyridines and other aromatic systems. For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been achieved using reduced iron in acidified ethanol, demonstrating the selective reduction of a nitro group in the presence of a bromo substituent. This suggests that selective reduction of the bromo group in this compound should be feasible.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
High-resolution 1D NMR spectra are fundamental for confirming the presence of key structural motifs.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the eight protons of the pyrrolidine (B122466) ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating amino and pyrrolidinyl groups and the electron-withdrawing bromo group. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons (J-coupling). The amine (-NH₂) protons would likely appear as a broad singlet.
Table 1: Predicted ¹H and ¹³C NMR Data (Hypothetical)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine CH | δ 7.0 - 8.0 | δ 110 - 150 |
| Pyrrolidine CH₂ | δ 1.8 - 3.5 | δ 25 - 50 |
Note: The data in this table is hypothetical and serves only as an illustration of what would be expected.
Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, by showing correlations between the protons within the pyrrolidine ring and potentially between adjacent protons on the pyridine ring if present.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the entire molecular puzzle. It shows correlations between carbons and protons that are separated by two or three bonds. This would be instrumental in confirming the connection of the pyrrolidine ring to the C2 position of the pyridine ring and the position of the bromine atom relative to the other substituents.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous verification of its elemental composition. For 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine, HRMS would be used to confirm its molecular formula, C₉H₁₂BrN₃. The high-resolution measurement would distinguish the exact mass of the target compound from other molecules with the same nominal mass. The isotopic pattern, particularly the characteristic M and M+2 peaks of approximately equal intensity, would provide definitive evidence for the presence of a single bromine atom.
Table 2: Expected HRMS Data
| Formula | Isotope | Calculated m/z |
|---|---|---|
| C₉H₁₂⁷⁹BrN₃ | [M+H]⁺ | 242.0293 |
Note: This data is calculated and represents the expected values.
Infrared (IR) Spectroscopy for Identification of Functional Groups
IR spectroscopy is used to identify the types of chemical bonds and functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching within the pyridine ring, and C-N bond stretching.
Table 3: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Pyridine Ring (C=C, C=N) | Stretch | 1450 - 1600 |
Note: These are general ranges and the exact positions would be specific to the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The pyridine ring, being an aromatic system, would be expected to exhibit characteristic π → π* transitions. The presence of the amino and pyrrolidinyl substituents (auxochromes) would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.
X-ray Crystallography for Solid-State Molecular Geometry
Should the compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would confirm the planarity of the pyridine ring, the conformation of the pyrrolidine ring, and the exact spatial relationship between the substituents on the pyridine core.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (such as electron density) and geometry of molecules. researchgate.netscilit.com By solving the Schrödinger equation for a system of electrons, DFT can predict a molecule's stable conformation, bond lengths, and bond angles.
For analogous compounds like substituted pyridines, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), are employed to determine optimized geometries. ias.ac.in In a study on 5-bromo-2-methylpyridin-3-amine (B1289001), a closely related structure, DFT was used to understand its electronic properties and reactivity. mdpi.com The optimization of the molecular structure is the first step in most computational analyses, as it finds the lowest energy conformation of the molecule, which is crucial for the accuracy of all subsequent calculations. The electronic properties of substituted pyridines are significantly influenced by the nature and position of their substituents, which can alter the electron density distribution across the pyridine (B92270) ring. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller gap generally implies higher reactivity. pku.edu.cn
In computational studies of pyridine derivatives, the HOMO-LUMO gap is a key indicator of chemical reactivity and the transfer of charge within the molecule. mdpi.comresearchgate.net For a series of derivatives of 5-bromo-2-methylpyridin-3-amine, the HOMO and LUMO energies were calculated to assess their reactivity. mdpi.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For instance, in many aminopyridine derivatives, the HOMO is often localized on the amino group and the pyridine ring, while the LUMO is distributed over the pyridine ring and any electron-withdrawing substituents. researchgate.net
Below is a table of representative HOMO-LUMO data for compounds structurally related to 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine, illustrating the typical energy ranges observed in these systems.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 5-bromo-2-methylpyridin-3-amine Derivative 1 | -5.58 | -1.02 | 4.56 |
| 5-bromo-2-methylpyridin-3-amine Derivative 2 | -5.62 | -1.05 | 4.57 |
| 5-bromo-2-methylpyridin-3-amine Derivative 3 | -5.71 | -1.15 | 4.56 |
This data is illustrative and based on findings for structurally similar compounds. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is used to predict how a molecule will interact with other charged species, making it invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are likely to be attacked by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com
For substituted pyridines, MEP analysis reveals how different functional groups affect the electrostatic potential across the molecule. researchgate.net In studies of compounds analogous to this compound, MEP maps show that the nitrogen atom of the pyridine ring and the amino group are typically regions of high negative potential, indicating their nucleophilic character. mdpi.com The bromine atom, due to its electronegativity, also influences the charge distribution.
Analysis of Reactivity Indices and Chemical Potential
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com
Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : This measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A smaller value of hardness indicates higher reactivity.
Electrophilicity Index (ω) : This quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
These indices have been calculated for various pyridine derivatives to compare their reactivity profiles. mdpi.com For instance, a study on derivatives of 5-bromo-2-methylpyridin-3-amine used these descriptors to correlate with their observed chemical behavior. mdpi.com
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. For NMR, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the chemical shifts of ¹H and ¹³C nuclei. compchemhighlights.org These predictions are valuable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental data. compchemhighlights.orggithub.io
The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent DFT (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. researchgate.net For substituted pyridines, TD-DFT can help to understand how different substituents affect the electronic transitions and, consequently, the color and photophysical properties of the compounds. researchgate.net
Computational Probing of Reaction Mechanisms and Pathways
Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. rsc.org This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity.
For reactions involving aminopyridines, such as nucleophilic substitution or cross-coupling reactions, DFT calculations can be used to model the transition state structures and elucidate the step-by-step mechanism. nih.gov For example, in the synthesis of pyridine derivatives via Suzuki cross-coupling, computational studies can help to understand the role of the catalyst and the effect of different substituents on the reaction outcome. mdpi.com Such investigations are vital for optimizing reaction conditions and designing more efficient synthetic routes.
Applications of 5 Bromo 2 Pyrrolidin 1 Yl Pyridin 3 Amine As a Synthetic Intermediate and Chemical Probe
Building Block for the Synthesis of Complex Heterocyclic Scaffolds
The pyridine (B92270) ring is a fundamental component in a vast number of pharmaceutical agents and biologically active compounds. nih.govrsc.org As such, substituted pyridines like 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine are highly sought-after intermediates for constructing more complex heterocyclic systems. The strategic placement of the bromine atom, the pyrrolidine (B122466) group, and the amine substituent on the pyridine core allows for a variety of chemical transformations.
The bromine atom, in particular, acts as a versatile handle for introducing molecular complexity through cross-coupling reactions. For instance, similar bromo-pyridine structures are commonly used in palladium- or copper-catalyzed reactions to form new carbon-carbon or carbon-nitrogen bonds. acs.org This enables the fusion of the pyridine core with other cyclic or acyclic fragments, leading to the generation of novel and intricate molecular architectures. The amino group can also participate in various reactions, such as the formation of amides or the construction of new fused heterocyclic rings. mdpi.com A similar compound, 2-amino-5-bromopyridin-3-ol, has been used to synthesize more complex structures through reactions involving its functional groups, demonstrating the synthetic utility of this class of molecules. nih.gov
Table 1: Potential Synthetic Transformations
| Functional Group | Type of Reaction | Potential Outcome |
|---|---|---|
| Bromo Group | Suzuki-Miyaura Coupling | Formation of a C-C bond with a boronic acid |
| Bromo Group | Buchwald-Hartwig Amination | Formation of a C-N bond with an amine |
| Bromo Group | Sonogashira Coupling | Formation of a C-C triple bond with an alkyne |
| Amino Group | Acylation | Formation of an amide |
Precursor for Advanced Pyridine-Based Materials Research
The field of materials science increasingly utilizes organic molecules to create materials with tailored electronic, optical, and catalytic properties. Pyridine-based structures are integral to this research due to their unique electronic characteristics. nih.gov The compound this compound can serve as a precursor in the synthesis of advanced functional materials.
Recent research has highlighted the use of heteroaryl bromides, including derivatives of pyridine, in the development of novel catalysts. acs.org For example, bromo-pyridines can be incorporated into metal-organic frameworks (MOFs) or polymer chains. The bromine atom provides a reactive site for polymerization or for grafting the molecule onto a surface. The resulting materials can exhibit interesting properties, such as photoluminescence or catalytic activity, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), or as specialized catalysts in green chemistry. acs.org
Development of Chemical Probes for Investigating Non-Clinical Biological Pathways
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to help researchers understand their function in biological pathways. The structural motifs present in this compound make it an interesting starting point for the development of such probes. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. rsc.org
A structurally related compound, 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine, has been investigated for various biological activities, including potential antimicrobial and central nervous system (CNS) effects. smolecule.com This suggests that the combination of a brominated pyridine ring and a pyrrolidine moiety can be a pharmacologically active scaffold. By modifying the core structure of this compound, chemists can systematically synthesize derivatives to screen for specific biological interactions, thereby creating tools to probe cellular mechanisms without a direct clinical application.
Integration into Chemical Informer Libraries for Advancing Synthetic Methods
To accelerate the discovery of new and improved chemical reactions, researchers have developed the concept of "chemistry informer libraries." rsc.orgsigmaaldrich.com These are collections of moderately complex, drug-like molecules that are used to test the scope and limitations of a new synthetic method. nih.gov Instead of using simple, often unrealistic substrates, a reaction is tested against the informer library to see how well it performs on molecules that are more representative of those used in pharmaceutical and agrochemical research. rsc.orgnih.gov
This compound is an ideal candidate for inclusion in such an informer library. Its features include:
A complex, drug-like fragment.
Multiple functional groups (amine, bromo, pyrrolidine).
An aryl bromide, which is a common substrate in many important coupling reactions. nih.gov
By including this compound in a standardized library, chemists can rapidly assess the utility of a new catalyst or reaction condition for synthesizing complex, pharmaceutically relevant molecules. sigmaaldrich.comnih.gov The results, both successful and unsuccessful, provide valuable data to refine and advance synthetic chemistry. rsc.org
Role in Scaffold Diversity Generation for Chemical Libraries
In drug discovery and medicinal chemistry, generating large libraries of structurally diverse compounds is crucial for identifying new lead molecules. This compound is an excellent starting point for creating such diversity. The pyridine core acts as a central scaffold that can be elaborated in multiple directions. nih.govrsc.org
The true power of this intermediate lies in its capacity for divergent synthesis. The reactive bromine atom can be used as a "reactive handle" for a wide array of cross-coupling reactions, allowing for the attachment of hundreds of different chemical groups at that position. acs.org Simultaneously, the amino group can be derivatized through another set of reactions. This dual functionality allows chemists to generate a vast number of unique analogs from a single, common intermediate, rapidly populating chemical space with novel structures for biological screening.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-5-bromopyridin-3-ol |
| 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine |
Development of Sustainable and Green Synthetic Routes for Halogenated Aminopyridines
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. For the synthesis of halogenated aminopyridines, this translates to the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
A promising approach involves the use of bromide-bromate mixtures as a safer alternative to liquid bromine for the bromination of aminopyridines. chemindigest.com Research has demonstrated that this method can be effective for the monobromination of various substituted 2-aminopyridines, achieving yields between 80% and 87%. chemindigest.com However, challenges remain, particularly in controlling regioselectivity. For instance, the bromination of 2-aminopyridines can yield a mixture of 5-bromo and 3,5-dibromo derivatives, necessitating further optimization of reaction conditions to favor the desired isomer. chemindigest.com The use of milder reaction conditions and recyclable catalysts are key areas for future investigation to enhance the sustainability of these processes.
Another avenue for green synthesis is the exploration of one-pot reaction sequences. A facile one-pot amination of pyridine-N-oxides has been presented as a mild alternative to traditional nucleophilic aromatic substitution (SNAr) chemistry for producing 2-aminopyridines. nih.gov Extending such methodologies to include halogenation steps could significantly streamline the synthesis of compounds like this compound, reducing the number of isolation and purification steps and thereby minimizing solvent usage and waste generation.
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry. The development of novel catalytic systems that can selectively introduce or modify functional groups on halogenated aminopyridines is a vibrant area of research.
Recent advancements have seen the design of specialized phosphine (B1218219) reagents for the selective halogenation of pyridines at the 4-position. nih.govnih.gov This two-step approach, involving the formation of a phosphonium (B103445) salt followed by displacement with a halide nucleophile, has proven effective for a range of unactivated pyridines and is even applicable to the late-stage halogenation of complex molecules. nih.govnih.gov Future work could focus on adapting these systems for the regioselective halogenation of aminopyridines, where the directing effects of the amino group can complicate selectivity.
Furthermore, the use of dual catalytic systems, such as the combination of copper and palladium catalysts, has shown promise for the selective N- or O-arylation of aminophenols. acs.org Applying a similar orthogonal catalytic strategy to halogenated aminopyridines could enable the selective functionalization of different positions on the pyridine ring, providing access to a wider array of derivatives. For example, a copper catalyst might selectively promote N-arylation at the amino group, while a palladium catalyst could facilitate cross-coupling at the bromine-substituted position.
Heterogeneous single-atom catalysts are also emerging as a powerful tool. A bifunctional nickel single-atom catalyst on carbon nitride has demonstrated versatility in C(sp2)-C(sp3) coupling reactions of aryl bromides, including 3-bromopyridine. acs.org The ability to modulate the reaction pathway by changing the ligand environment opens up possibilities for various transformations, including C-O and C-N coupling, as well as aerobic oxidation. acs.org Exploring the application of such tunable catalytic platforms to more complex substrates like this compound is a compelling direction for future research.
Advanced Mechanistic Studies on Specific Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For halogenated aminopyridines, advanced mechanistic studies can elucidate the factors governing reactivity and selectivity.
For instance, the amination of bromopyridines with potassium amide in liquid ammonia (B1221849) has been shown to proceed through different mechanisms depending on the substrate. While 2-bromopyridine (B144113) undergoes an addition-elimination (AE) mechanism, other isomers might involve more complex pathways. researchgate.net Investigating the mechanism of amination and other nucleophilic substitution reactions on this compound would provide valuable insights into the interplay of electronic and steric effects of the substituents.
Computational studies, particularly using Density Functional Theory (DFT), are invaluable for modeling reaction pathways. nih.govnih.gov Such calculations can help to understand the mechanism of carbon-halogen bond formation and identify the rate-determining steps in catalytic cycles. nih.gov For example, computational analysis has revealed that in the phosphine-mediated halogenation of pyridines, phosphine elimination is the rate-determining step, and steric interactions influence the reactivity of different isomers. nih.gov Applying these computational tools to the reactions of this compound can guide the development of more efficient and selective transformations.
Computational Design and Prediction of Novel Derivatives with Desired Reactivity Profiles
The synergy between computational chemistry and synthetic organic chemistry is paving the way for the rational design of new molecules. By employing computational methods, it is possible to predict the properties and reactivity of novel derivatives of this compound before their synthesis.
Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be used to correlate the structural features of aminopyridine derivatives with their biological activity. nih.gov By building robust QSAR models, researchers can design new compounds with enhanced potency and selectivity. nih.gov Molecular docking and molecular dynamics simulations can further refine these designs by providing insights into the binding modes of these molecules with their biological targets. nih.govacs.org
Frontier Molecular Orbital (FMO) analysis, a component of DFT calculations, provides information about the electronic properties and reactivity of molecules. mdpi.com This can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic strategies for further functionalization. By computationally screening a virtual library of derivatives, researchers can prioritize the synthesis of compounds with the most promising reactivity profiles for specific applications.
High-Throughput Experimentation for Reaction Optimization and Discovery
High-throughput experimentation (HTE) has revolutionized the process of reaction optimization and discovery by enabling the rapid screening of a large number of reaction conditions in parallel. nih.govcam.ac.ukyoutube.com This approach is particularly well-suited for the complex multi-parameter optimization often required in the synthesis and functionalization of molecules like this compound.
HTE platforms, which utilize multi-well plates and automated liquid handling, allow for the efficient exploration of a wide range of catalysts, ligands, solvents, bases, and temperatures. youtube.comresearchgate.net This not only accelerates the identification of optimal reaction conditions but also facilitates the discovery of novel transformations that might be missed in a traditional, one-at-a-time approach. The data-rich output from HTE is also highly suitable for training machine learning algorithms, which can further enhance the efficiency of reaction development by predicting optimal conditions and proposing new reaction pathways. youtube.com
Conclusion
5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine represents an intriguing yet underexplored molecule within the vast landscape of heterocyclic chemistry. Its unique combination of a brominated pyridine (B92270) core, a pyrrolidine (B122466) substituent, and an amino group presents a wealth of opportunities for further research. While a significant gap in the literature exists regarding its specific properties and applications, the analysis of its structural features and the known chemistry of its constituent parts provides a solid foundation for future investigations. The elucidation of its synthesis, reactivity, and potential applications promises to be a rewarding endeavor for the chemical community, potentially leading to the discovery of new therapeutic agents, functional materials, or catalytic systems.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine?
- Methodology : Brominated pyridines are typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For this compound, a plausible route involves substituting a leaving group (e.g., halogen or methoxy) at the 2-position of a 5-bromopyridin-3-amine precursor with pyrrolidine.
- Step 1 : Start with 5-bromo-2-methoxypyridin-3-amine (analogous to structures in and ).
- Step 2 : React with pyrrolidine under heating (80–120°C) in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to replace the methoxy group .
- Step 3 : Purify via column chromatography and confirm purity using HPLC or NMR.
Q. How should researchers handle and store this compound safely?
- Safety Protocols :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact, as brominated amines may release toxic fumes upon decomposition .
- Storage : Store in a cool (<4°C), dry environment under inert gas (e.g., N₂) to prevent oxidation. Use amber vials to limit light exposure .
- Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound?
- Characterization Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine integration and coupling constants) .
- Mass Spectrometry : HRMS for molecular ion validation (expected [M+H]⁺ ~256–258 Da).
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for the related 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine (monoclinic P21/n space group, β=110.678°, Z=4) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing brominated pyridine derivatives?
- Computational Strategy :
- Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in SNAr reactions .
- Pair with cheminformatics tools to screen solvent/base combinations, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions .
- Validate predictions with small-scale reactions (e.g., 0.1 mmol) before scaling.
Q. What mechanistic insights explain the stability of the pyrrolidine substituent in brominated pyridines?
- Mechanistic Analysis :
- The pyrrolidine group’s electron-donating nature increases electron density at the pyridine ring, potentially destabilizing intermediates in electrophilic substitution.
- Stability under acidic/basic conditions can be probed via pH-dependent NMR or UV-Vis kinetics. For example, highlights similar stability studies in grass alkaloid synthesis .
- Compare with morpholine or piperidine analogs (e.g., 5-Bromo-2-morpholinopyridin-3-amine in ) to assess steric/electronic effects.
Q. How can structural modifications enhance the bioactivity of brominated pyridine amines?
- Medicinal Chemistry Approach :
- Introduce functional groups (e.g., hydroxymethyl, fluorinated moieties) at the 3- or 4-positions to modulate lipophilicity or target binding, as seen in for 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one .
- Test derivatives in enzyme inhibition assays (e.g., cholinesterase or monoamine oxidase) using protocols from .
- Use QSAR models to prioritize candidates based on electronic (Hammett σ) or steric (Taft Es) parameters .
Q. What are the challenges in resolving crystallographic disorder in brominated pyridine derivatives?
- Crystallography Considerations :
- Bromine’s high electron density can cause absorption artifacts. Use multi-scan absorption corrections (e.g., SADABS) as applied in .
- Refine disordered regions with constraints (e.g., ISOR/DFIX in SHELXL). For example, achieved R=0.023 using full-matrix least-squares refinement on F² .
- Consider low-temperature data collection (e.g., 100 K) to minimize thermal motion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
